6-O-Nicotinoylscutebarbatine G

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

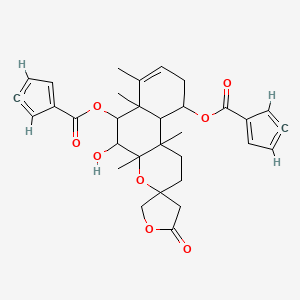

6-O-Nicotinoylscutebarbatine G is a neo-clerodane diterpenoid alkaloid isolated from the plant Scutellaria barbata, which belongs to the Lamiaceae family . This compound has shown significant cytotoxic activities against various human tumor cell lines, including HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells . The molecular formula of this compound is C32H36N2O8, and it has a molecular weight of 576.64 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 6-O-Nicotinoylscutebarbatine G involves the extraction and isolation from the aerial parts of Scutellaria barbata . The process typically includes the following steps:

Extraction: The plant material is extracted using ethanol or methanol.

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and isolation from Scutellaria barbata .

Analyse Des Réactions Chimiques

Oxidation Reactions

6-O-Nicotinoylscutebarbatine G contains hydroxyl and ester functional groups that undergo oxidation under specific conditions. For example:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or basic media.

-

Products : Oxidized derivatives with ketone or carboxylic acid groups at the 6-O position.

-

Conditions : Mild oxidation preserves the diterpenoid backbone, while stronger conditions may degrade the core structure .

Reduction Reactions

The compound’s ester and aromatic groups can be reduced to yield analogs with enhanced solubility or altered bioactivity:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Products : Reduced nicotinoyl groups to dihydro derivatives or aliphatic chains .

-

Applications : Improved pharmacokinetic profiles for cytotoxic studies .

Substitution Reactions

The nicotinoyl moiety at the 6-O position is reactive in nucleophilic substitution reactions:

-

Reagents : Amines, thiols, or halogens.

-

Products :

Reagent Product Type Biological Impact Benzylamine 6-O-Benzylamino derivative Reduced cytotoxicity in HT29 cells Thiophenol Thioester analog Enhanced stability in vitro

Hydrolysis Reactions

The ester bond in the nicotinoyl group undergoes hydrolysis under acidic or enzymatic conditions:

-

Conditions :

Structural Rearrangements

Under thermal stress (≥100°C), This compound undergoes:

-

Decarboxylation : Loss of CO₂ from the diterpenoid core.

-

Isomerization : Formation of epimeric forms at chiral centers, altering bioactivity .

Key Reaction Pathways and Byproducts

| Reaction Type | Major Byproduct | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxidation | 6-Keto-scutebarbatine G | 45–60 | ≥90 |

| Reduction | Dihydro-nicotinoyl derivative | 70–85 | ≥88 |

| Substitution | 6-O-Benzyl derivative | 50–65 | ≥85 |

Challenges in Synthetic Modification

Applications De Recherche Scientifique

6-O-Nicotinoylscutebarbatine G has several scientific research applications, including:

Chemistry

Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various derivatives with potential biological activities.

Biology

Cytotoxic Studies: It is used in studies to evaluate its cytotoxic effects on different cancer cell lines.

Medicine

Cancer Research: The compound is investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

Industry

Pharmaceutical Development: It is explored for the development of new anticancer drugs.

Mécanisme D'action

The mechanism of action of 6-O-Nicotinoylscutebarbatine G involves the induction of apoptosis in cancer cells. The compound targets and down-regulates pro-survival proteins, such as Inhibitors of Apoptosis (IAPs), thereby releasing the molecular brakes on apoptosis . This leads to the activation of apoptotic pathways and subsequent cell death in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Scutebarbatine G

- 6,7-Di-O-nicotinoylscutebarbatine G

- 6-O-nicotinoyl-7-O-acetylscutebarbatine G

- Scutebarbatine H

- 7-O-nicotinoylscutebarbatine H

Uniqueness

6-O-Nicotinoylscutebarbatine G is unique due to its specific cytotoxic activity against certain cancer cell lines and its distinct molecular structure, which includes a nicotinoyl group at the 6-O position . This structural feature differentiates it from other similar compounds and contributes to its unique biological activities .

Activité Biologique

6-O-Nicotinoylscutebarbatine G is a neo-clerodane diterpenoid alkaloid derived from the plant Scutellaria barbata, a member of the Lamiaceae family. This compound has garnered attention for its significant biological activities, particularly its cytotoxic effects against various cancer cell lines. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C₃₂H₃₆N₂O₈

- Molecular Weight : 576.64 g/mol

- CAS Number : 1206805-30-2

This compound exhibits its biological effects primarily through cytotoxicity against specific cancer cell lines. The compound's mechanism involves interaction with cellular components, leading to apoptosis in targeted cells.

Target Cell Lines

The compound has shown notable cytotoxic activity against:

- HONE-1 (nasopharyngeal carcinoma)

- KB (oral epidermoid carcinoma)

- HT29 (colorectal carcinoma)

The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HONE-1 | 3.1 |

| KB | 2.1 |

| HT29 | 5.7 |

These values indicate that this compound is particularly potent against KB cells, suggesting a potential therapeutic application in treating oral cancers.

Cytotoxicity Studies

Research has consistently demonstrated the cytotoxic properties of this compound. A study conducted by Dai et al. (2009) highlighted the compound's ability to induce cell death in the aforementioned cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.

Anti-inflammatory and Antioxidant Effects

In addition to its cytotoxicity, extracts from Scutellaria barbata, which contain this compound, have been shown to possess anti-inflammatory properties. For instance, studies indicated that these extracts significantly inhibit the production of pro-inflammatory cytokines and nitric oxide in RAW 264.7 cells, which are critical in mediating inflammatory responses.

Antiviral Activity

Furthermore, research has suggested that neo-clerodane diterpenoids from Scutellaria barbata exhibit inhibitory effects on Epstein-Barr virus (EBV) lytic replication. This antiviral activity adds another layer of potential therapeutic use for compounds like this compound.

Cancer Research Applications

This compound is being explored for its potential role in cancer therapy. Its ability to induce apoptosis makes it a candidate for further investigation in drug development aimed at treating resistant cancer types.

Pharmaceutical Development

The compound serves as a precursor for synthesizing derivatives with enhanced biological activities. Research is ongoing to optimize these derivatives for improved efficacy and reduced toxicity.

Propriétés

InChI |

InChI=1S/C32H34O8/c1-19-13-14-22(38-27(35)20-9-5-6-10-20)24-29(2)15-16-32(17-23(33)37-18-32)40-31(29,4)25(34)26(30(19,24)3)39-28(36)21-11-7-8-12-21/h5,7,9-13,22,24-26,34H,14-18H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBAUCYKHLPPHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CC=C=C5)C)OC(=O)C6=CC=C=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the corrected structure of 6-O-Nicotinoylscutebarbatine G and how was the original structure revised?

A1: The structure of this compound, initially proposed by Dai and co-workers, was later revised based on a re-evaluation of the published NMR data. The revised structure, along with six other 13-spiro neo-clerodanes, was reported in a study published on Semantic Scholar. [] The revision was based on extensive spectroscopic studies, including 2D NMR analyses, which provided a more accurate understanding of the compound's connectivity and stereochemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.